Cas no 2593566-95-9 (1-Acetyl-3-fluoroazetidine-3-carboxylic acid)

1-Acetyl-3-fluoroazetidine-3-carboxylic acid is a fluorinated azetidine derivative with a carboxylic acid functional group, making it a versatile intermediate in medicinal chemistry and pharmaceutical research. The presence of the fluorine atom enhances metabolic stability and bioavailability, while the acetyl group provides a handle for further derivatization. Its rigid azetidine ring structure contributes to conformational constraint, which is valuable in drug design for improving target binding affinity. The carboxylic acid moiety allows for easy conjugation or salt formation, broadening its utility in synthesis. This compound is particularly useful in the development of protease inhibitors, peptidomimetics, and other bioactive molecules requiring fluorine incorporation for optimized pharmacokinetic properties.
1-Acetyl-3-fluoroazetidine-3-carboxylic acid structure
2593566-95-9 structure
Product Name:1-Acetyl-3-fluoroazetidine-3-carboxylic acid
CAS No:2593566-95-9
MF:C6H8FNO3
MW:161.131025314331
CID:5827316
PubChem ID:165908534
Update Time:2025-10-19

1-Acetyl-3-fluoroazetidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-acetyl-3-fluoroazetidine-3-carboxylic acid
    • EN300-28270866
    • 2593566-95-9
    • 1-Acetyl-3-fluoroazetidine-3-carboxylic acid
    • Inchi: 1S/C6H8FNO3/c1-4(9)8-2-6(7,3-8)5(10)11/h2-3H2,1H3,(H,10,11)
    • InChI Key: KRVSTFGNXXSJMH-UHFFFAOYSA-N
    • SMILES: FC1(C(=O)O)CN(C(C)=O)C1

Computed Properties

  • Exact Mass: 161.04882128g/mol
  • Monoisotopic Mass: 161.04882128g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 57.6Ų

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1-Acetyl-3-fluoroazetidine-3-carboxylic acid Related Literature

Additional information on 1-Acetyl-3-fluoroazetidine-3-carboxylic acid

Comprehensive Overview of 1-Acetyl-3-fluoroazetidine-3-carboxylic acid (CAS No. 2593566-95-9)

1-Acetyl-3-fluoroazetidine-3-carboxylic acid (CAS No. 2593566-95-9) is a fluorinated azetidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique fluoroazetidine core and carboxylic acid functionality, serves as a versatile building block in drug discovery. Its molecular structure combines the rigidity of the azetidine ring with the metabolic stability imparted by the fluorine atom, making it a valuable scaffold for designing bioactive molecules.

Recent trends in medicinal chemistry highlight the growing demand for fluorinated heterocycles, driven by their enhanced bioavailability and target selectivity. 1-Acetyl-3-fluoroazetidine-3-carboxylic acid aligns with this trend, as evidenced by its applications in developing kinase inhibitors and protease modulators. Researchers frequently search for "fluoroazetidine synthesis" or "azetidine carboxylic acid derivatives," reflecting the compound's relevance in cutting-edge therapeutic development. Its acetyl group further enhances solubility, addressing a common challenge in drug formulation.

The compound's CAS No. 2593566-95-9 is often queried in chemical databases alongside terms like "fluorinated building blocks" and "small molecule therapeutics." This underscores its role in fragment-based drug design (FBDD), where its compact size and polar groups enable efficient protein-ligand interactions. Analytical studies confirm its stability under physiological pH, a critical factor for prodrug development—a hot topic in AI-driven drug discovery forums.

From a synthetic perspective, 1-Acetyl-3-fluoroazetidine-3-carboxylic acid is synthesized via nucleophilic fluorination of azetidine precursors, followed by carboxylation. This process, often searched as "azetidine fluorination methods," benefits from recent advances in flow chemistry and catalytic fluorination. The compound's crystalline form (verified by XRD) ensures reproducibility—a key concern for industrial-scale applications.

Environmental and regulatory considerations position this compound favorably. Unlike some fluorinated analogs, it exhibits low ecotoxicity, aligning with green chemistry principles. Queries like "sustainable fluorochemicals" or "biodegradable heterocycles" increasingly intersect with its research, particularly in agrochemicals where its metabolites show negligible soil persistence.

In summary, 1-Acetyl-3-fluoroazetidine-3-carboxylic acid (CAS No. 2593566-95-9) represents a convergence of structural innovation and practical utility. Its dual functionality as a hydrogen bond donor/acceptor and compatibility with modern C-H activation protocols make it indispensable for next-generation drug candidates. As computational models prioritize three-dimensional molecular complexity, this compound's star-shaped topology ensures enduring relevance in rational drug design.

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